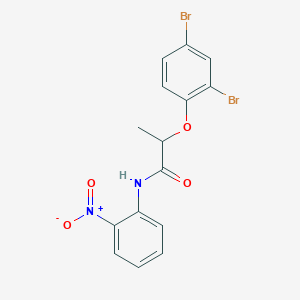
2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide is a synthetic organic compound characterized by the presence of bromine, nitro, and phenoxy groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitro group is introduced into the phenyl ring through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the amide bond by reacting the brominated and nitrated intermediates with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties and reactivity.
Substitution: The bromine atoms in the phenoxy ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for studying various chemical transformations.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound’s bromine and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-(2’,4’-dibromophenoxy)-3,5-dibromophenol: Another brominated phenoxy compound with antibacterial activity.
3,4,5-tribromo-2-(2’,4’-dibromophenoxy)phenol: A related compound with similar bioactivity.
Uniqueness
2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological properties
Propiedades
Fórmula molecular |
C15H12Br2N2O4 |
|---|---|
Peso molecular |
444.07 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide |
InChI |
InChI=1S/C15H12Br2N2O4/c1-9(23-14-7-6-10(16)8-11(14)17)15(20)18-12-4-2-3-5-13(12)19(21)22/h2-9H,1H3,(H,18,20) |
Clave InChI |
ZIBVJAULSWTVGC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




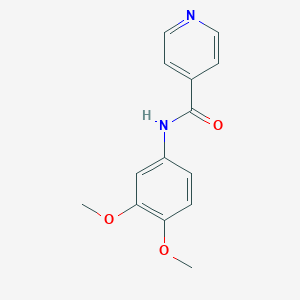
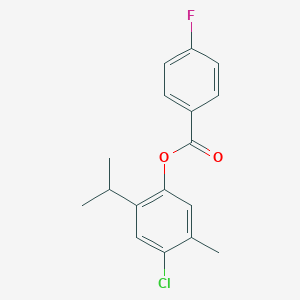
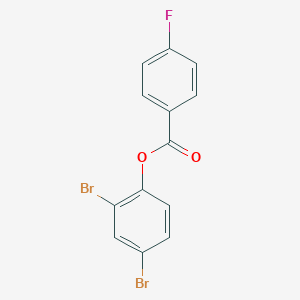
![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
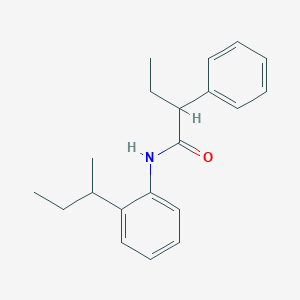
![N-[2-(butan-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B291013.png)
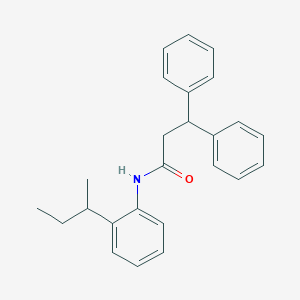
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
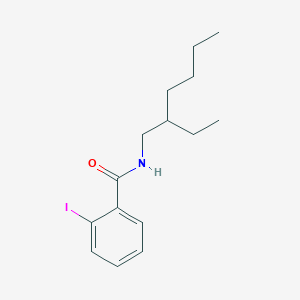
![N-[2-(butan-2-yl)phenyl]-2-iodobenzamide](/img/structure/B291019.png)

